molecular formula C11H17NO2 B1468632 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol CAS No. 1339682-09-5

1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol

Cat. No.: B1468632
CAS No.: 1339682-09-5
M. Wt: 195.26 g/mol
InChI Key: BCIOXXZPZRSMLV-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol is a chemical compound characterized by a cyclohexene ring attached to a pyrrolidin-3-ol moiety via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with pyrrolidin-3-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.

Major Products Formed:

    Oxidation: Formation of cyclohex-3-ene-1-carboxylic acid or cyclohex-3-ene-1-one.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds or covalent interactions with active sites, modulating the activity of the target molecules. The cyclohexene and pyrrolidin-3-ol moieties contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    1-(Cyclohex-3-ene-1-carbonyl)pyrrolidine: Lacks the hydroxyl group, which may affect its reactivity and binding properties.

    Cyclohex-3-ene-1-carboxylic acid: Contains a carboxylic acid group instead of the pyrrolidin-3-ol moiety.

    Pyrrolidin-3-ol: Lacks the cyclohex-3-ene-1-carbonyl group, which may influence its chemical behavior and applications.

Uniqueness: 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol is unique due to the combination of the cyclohexene ring, carbonyl group, and pyrrolidin-3-ol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h1-2,9-10,13H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIOXXZPZRSMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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